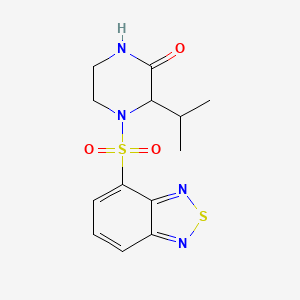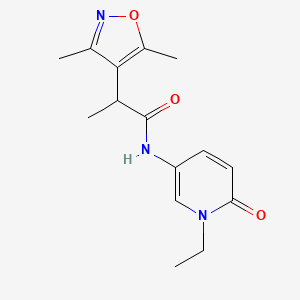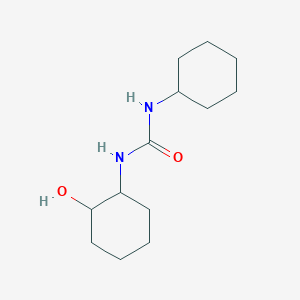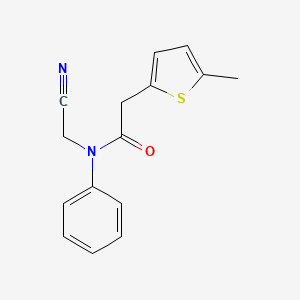
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzodiazepine derivative and is commonly referred to as Ro 15-4513. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
作用機序
The mechanism of action of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one involves its interaction with the GABA-A receptor. This compound acts as a partial agonist of the receptor, which results in the modulation of the receptor's activity. The GABA-A receptor is a ligand-gated ion channel that is responsible for inhibiting the activity of neurons in the central nervous system. By modulating the activity of this receptor, 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one can affect the activity of neurons and lead to changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one are dependent on its interaction with the GABA-A receptor. This compound can affect the activity of neurons in the central nervous system, leading to changes in behavior and cognition. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, this compound has been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
実験室実験の利点と制限
One advantage of using 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one in lab experiments is its ability to selectively modulate the activity of the GABA-A receptor. This compound can be used to study the effects of benzodiazepines on the central nervous system and to investigate the mechanisms underlying the anxiolytic and sedative effects of these drugs. However, one limitation of using this compound is its potential for off-target effects on other receptors and neurotransmitter systems.
将来の方向性
There are several future directions for research on 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one. One direction is to investigate the potential therapeutic applications of this compound in treating anxiety and other neurological disorders. Another direction is to study the structural and functional properties of the GABA-A receptor and its interaction with benzodiazepines. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop more selective ligands for the GABA-A receptor.
合成法
The synthesis of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one involves the reaction of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxazolidin-2-one with acetic anhydride. This reaction leads to the formation of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one as a white crystalline solid.
科学的研究の応用
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one has been extensively studied for its potential applications in scientific research. This compound has been used as a ligand for studying the GABA-A receptor, which is a target for many drugs used for treating anxiety and other neurological disorders. It has also been used in studies investigating the effects of benzodiazepines on the central nervous system.
特性
IUPAC Name |
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-9-14(15(18)19-11)17-8-7-16(2)13-6-4-3-5-12(13)10-17/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWCPZVAVBJHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)N2CCN(C3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-[3-(5-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B7572340.png)

![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)

![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)

